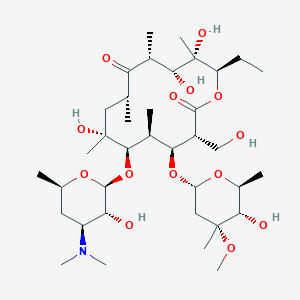

Erythromycin F

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOSWPAQGXWKC-TZIZHKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82230-93-1 | |

| Record name | Erythromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Erythromycin F from Streptomyces erythreus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a cornerstone of macrolide antibiotics, was first isolated in 1952 from the metabolic products of Streptomyces erythreus (now reclassified as Saccharopolyspora erythraea).[1] While Erythromycin A is the most abundant and clinically prominent congener, the fermentation process yields a complex mixture of structurally related variants, including Erythromycin F.[2] This technical guide provides a comprehensive overview of the discovery and a detailed methodology for the isolation of this compound, a naturally occurring 16-hydroxy derivative of Erythromycin A.[3] The following sections detail the fermentation of S. erythreus, extraction of the erythromycin complex from the fermentation broth, and a multi-step chromatographic purification protocol for the isolation of this compound. This document is intended to serve as a valuable resource for researchers in natural product chemistry, antibiotic development, and process sciences.

Discovery and Background

The discovery of erythromycin originated from a soil sample collected in the Philippines, which led to the isolation of the producing actinomycete, Streptomyces erythreus.[4] The initial commercial product, primarily Erythromycin A, proved to be a potent inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] Subsequent analysis of the fermentation products revealed a family of related compounds, including this compound, which differs from Erythromycin A by the hydroxylation at the C-16 position.[3]

Fermentation of Streptomyces erythreus

The production of erythromycins is achieved through submerged fermentation of S. erythreus under controlled conditions. The composition of the fermentation medium is critical for optimal growth and antibiotic production.

Fermentation Media Composition

Several media formulations have been developed to enhance erythromycin yield. The following tables summarize typical compositions for the seed and production media.

Table 1: Seed Culture Medium Composition [2]

| Component | Concentration (% w/v) | Purpose |

| Starch | 1-3 | Carbon Source |

| Corn Steep Liquor | 2-4 | Nitrogen & Growth Factors |

| Ammonium Sulfate | 0.15-0.55 | Nitrogen Source |

| Light Calcium Carbonate | 0.3-0.8 | pH Buffering |

| Zinc Sulfate | 0.01-0.03 | Trace Element |

| Magnesium Sulfate | 0.1-0.3 | Trace Element |

| Defoaming Agent | As required | Prevents foaming |

| Water | To 100% | Solvent |

Table 2: Production Fermentation Medium Composition [2]

| Component | Concentration (% w/v) | Purpose |

| Starch | 2.0-4.0 | Carbon Source |

| Corn Steep Liquor | 2.0-4.0 | Nitrogen & Growth Factors |

| Ammonium Sulfate | 0.1-0.4 | Nitrogen Source |

| Calcium Carbonate | 0.7-1.0 | pH Buffering |

| Magnesium Sulfate | 0.05-0.3 | Trace Element |

| Zinc Sulfate | 0.01-0.05 | Trace Element |

| Defoaming Agent | As required | Prevents foaming |

| Water | To 100% | Solvent |

Fermentation Protocol

A two-stage fermentation process is typically employed for erythromycin production.

-

Seed Culture Preparation:

-

Inoculate the seed culture medium with a sporulated culture of S. erythreus.

-

Incubate at 33-35°C with aeration (e.g., 0.7-1.0 v/v/min) for 40-50 hours.[2]

-

-

Production Fermentation:

Extraction of the Erythromycin Complex

Following fermentation, the erythromycins are extracted from the broth. This initial step aims to separate the antibiotic complex from the biomass and other media components.

Solvent Extraction Protocol

-

Broth Filtration: Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

-

pH Adjustment: Adjust the pH of the clarified broth to the alkaline range (pH 9.5-10.0) to ensure the erythromycins are in their less polar, free base form.

-

Solvent Extraction:

-

Extract the alkaline broth with a water-immiscible organic solvent such as butyl acetate or methyl isobutyl ketone.

-

Perform multiple extractions to ensure a high recovery rate.

-

-

Back Extraction (Optional):

-

The erythromycin complex can be further purified by back-extracting the organic phase with an acidic aqueous solution (e.g., pH 4.5-5.0).

-

This transfers the protonated erythromycins into the aqueous phase, leaving behind non-basic impurities in the organic layer.

-

The pH of the acidic aqueous extract is then readjusted to alkaline, and the erythromycins are re-extracted into an organic solvent.

-

-

Concentration: The final organic extract is concentrated under reduced pressure to yield a crude erythromycin complex.

Isolation of this compound

The isolation of the minor congener, this compound, from the crude complex requires advanced chromatographic techniques due to the structural similarity of the erythromycins. A combination of chromatographic methods is often necessary to achieve high purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the separation of closely related compounds.

-

Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient elution is often employed to effectively separate the various erythromycin congeners. A common mobile phase system consists of:

-

Solvent A: Aqueous buffer (e.g., 0.05 M ammonium phosphate, pH 7.0)

-

Solvent B: Acetonitrile or Methanol

-

-

Gradient Program (Illustrative):

-

0-10 min: 30% B

-

10-40 min: 30-70% B (linear gradient)

-

40-45 min: 70% B

-

45-50 min: 70-30% B (return to initial conditions)

-

-

Flow Rate: Dependent on column dimensions, typically in the range of 10-20 mL/min for a 20 mm ID column.

-

Detection: UV detection at 215 nm.

-

Fraction Collection: Collect fractions corresponding to the elution time of this compound, as determined by analytical HPLC and/or mass spectrometry.

-

Post-Processing: Pool the fractions containing pure this compound and remove the solvent under reduced pressure.

Table 3: HPLC Parameters for this compound Isolation

| Parameter | Value |

| Column | Reversed-phase C18 (preparative scale) |

| Mobile Phase A | 0.05 M Ammonium Phosphate, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | Column-dependent (e.g., 15 mL/min) |

| Detection | UV at 215 nm |

Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. It is particularly well-suited for the separation of natural products.

-

Solvent System: A two-phase solvent system is selected to provide optimal partitioning of the erythromycin congeners. A commonly used system is n-hexane-ethyl acetate-methanol-water (e.g., in a 5:5:5:5 v/v/v/v ratio).[5]

-

Mode of Operation: The separation can be performed in either head-to-tail or tail-to-head mode, depending on which phase is chosen as the mobile phase.

-

Sample Preparation: Dissolve the crude erythromycin complex in a mixture of the upper and lower phases of the selected solvent system.

-

Separation:

-

Fill the CCC coil with the stationary phase.

-

Inject the sample.

-

Pump the mobile phase through the coil at a constant flow rate.

-

-

Fraction Collection: Collect fractions and analyze by analytical HPLC to identify those containing this compound.

-

Post-Processing: Combine the pure fractions and evaporate the solvent.

Quantitative Data

The relative abundance of erythromycin congeners can vary depending on the strain of S. erythreus and the fermentation conditions. Erythromycin A is typically the major component, often exceeding 90% of the total erythromycins produced.[6] The yields of minor components like this compound are significantly lower and require sensitive analytical methods for quantification. The overall yield of the crude erythromycin complex from the fermentation broth is generally in the range of 70-80%. Subsequent purification steps will inevitably lead to a reduction in the final yield of pure this compound.

Table 4: Summary of Quantitative Parameters

| Parameter | Typical Value/Range |

| Erythromycin A in Crude Complex | > 90% |

| Crude Erythromycin Extraction Yield | 70-80% |

| Purity of Erythromycin A after CCC | ~92% (w/w) |

| Recovery Yield of Erythromycin A from CCC | ~100% (w/w) |

Note: Specific quantitative data for this compound is not widely available in the public domain and is highly dependent on the specific process.

Conclusion

The discovery of erythromycin from Streptomyces erythreus marked a significant milestone in the history of antibiotics. While Erythromycin A remains the primary therapeutic agent, the study of minor congeners such as this compound is crucial for understanding the biosynthesis of macrolides and for the potential discovery of novel derivatives with improved pharmacological properties. The methodologies outlined in this guide, from fermentation to extraction and final purification, provide a comprehensive framework for the isolation of this compound, enabling further research and development in this important class of natural products.

References

- 1. Separation of Erythromycin ethylsuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. CN107653285B - Culture medium for producing erythromycin by fermenting streptomyces erythreus and fermentation method thereof - Google Patents [patents.google.com]

- 3. This compound | 82230-93-1 | AE31114 | Biosynth [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation and Preparation of Erythromycin A and Erythromycin B from Erythromycin by High-speed Counter-current Chromatography | Semantic Scholar [semanticscholar.org]

- 6. unido.org [unido.org]

Erythromycin F: A Technical Guide to Its Biological Activity and Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic discovered in 1952, represents a cornerstone in the treatment of various bacterial infections. Produced by the bacterium Saccharopolyspora erythraea, commercial erythromycin is typically a mixture of several related compounds, primarily Erythromycin A, B, C, and D. Among the lesser-known analogues is Erythromycin F, a naturally occurring variant that contributes to the overall complexity of erythromycin fermentation products. This technical guide provides an in-depth exploration of the biological activity and antimicrobial spectrum of this compound, drawing upon available data and the well-established principles of macrolide structure-activity relationships. Due to the limited specific research on this compound, this guide will also leverage comparative data from other erythromycin analogues to provide a comprehensive overview for research and drug development professionals.

Chemical Structure and a-Priori-Aktivitätsbeziehungen

This compound is a 14-membered macrolide antibiotic, sharing the characteristic lactone ring structure of this class of compounds. The antimicrobial activity of erythromycins is intrinsically linked to their chemical structure, particularly the substituents on the macrolide ring and the attached deoxy sugars.

While specific studies detailing the structure-activity relationship of this compound are scarce, insights can be drawn from the broader understanding of erythromycin analogues. The primary mechanism of action for erythromycins is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which interferes with the translocation of peptides and ultimately halts bacterial growth.[1] Variations in the chemical structure among the different erythromycin forms can influence their binding affinity to the ribosome and, consequently, their antimicrobial potency.

Biological Activity and Antimicrobial Spectrum

The biological activity of this compound, like other erythromycins, is expected to be primarily bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright. At higher concentrations, bactericidal effects can be observed. The antimicrobial spectrum of erythromycins generally includes a range of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.

Table 1: Anticipated Antimicrobial Spectrum of this compound Based on the General Activity of Erythromycins

| Bacterial Species | Expected Susceptibility | Notes |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | Susceptible | Resistance is common and can emerge during therapy. |

| Streptococcus pneumoniae | Susceptible | A key target for erythromycin therapy. |

| Streptococcus pyogenes | Susceptible | Effective for treating streptococcal pharyngitis. |

| Corynebacterium diphtheriae | Susceptible | Used as an adjunct to antitoxin. |

| Gram-Negative Bacteria | ||

| Haemophilus influenzae | Moderately Susceptible | Activity can be variable. |

| Moraxella catarrhalis | Susceptible | |

| Neisseria gonorrhoeae | Susceptible | Used as an alternative to penicillins. |

| Bordetella pertussis | Susceptible | Effective in treating whooping cough. |

| Atypical Pathogens | ||

| Mycoplasma pneumoniae | Susceptible | A common cause of atypical pneumonia. |

| Chlamydia trachomatis | Susceptible | |

| Legionella pneumophila | Susceptible |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity and antimicrobial spectrum. These protocols are based on standard practices for testing macrolide antibiotics.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from a fermentation broth of Saccharopolyspora erythraea.

Methodology:

-

Fermentation: Cultivate a high-producing strain of Saccharopolyspora erythraea in a suitable fermentation medium under optimal conditions for erythromycin production.

-

Extraction:

-

Adjust the pH of the filtered fermentation broth to alkaline (pH 9.5-10.0).

-

Perform a liquid-liquid extraction using an organic solvent such as methyl isobutyl ketone or ethyl acetate to extract the erythromycin base.

-

-

Chromatographic Separation:

-

Concentrate the organic extract under vacuum.

-

Employ column chromatography, such as silica gel or reversed-phase chromatography, to separate the different erythromycin analogues.

-

Use a suitable solvent gradient (e.g., a mixture of chloroform and methanol) to elute the compounds.

-

-

Fraction Collection and Analysis:

-

Collect fractions and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction containing this compound.

-

-

Crystallization:

-

Pool the fractions containing pure this compound and concentrate them.

-

Induce crystallization by adding a non-solvent or by slow evaporation to obtain purified this compound crystals.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria.

Methodology (Broth Microdilution):

-

Preparation of this compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Preparation of Microtiter Plates:

-

Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution in the broth to achieve a range of final concentrations.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action

The primary mechanism of action for all erythromycins, including this compound, is the inhibition of bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.

Caption: Mechanism of action of this compound.

Experimental Workflow for Antimicrobial Susceptibility Testing

The process of determining the antimicrobial susceptibility of a compound like this compound follows a standardized workflow to ensure accurate and reproducible results.

Caption: Workflow for MIC determination.

Conclusion

This compound remains a less-studied component of the erythromycin complex. While specific, comprehensive data on its biological activity and antimicrobial spectrum are limited, its structural similarity to other erythromycin analogues suggests a comparable mechanism of action and a similar, though potentially quantitatively different, spectrum of activity. Further research involving the isolation and rigorous testing of purified this compound is necessary to fully elucidate its therapeutic potential and contribution to the overall efficacy of erythromycin-based treatments. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to undertake such investigations.

References

The Unseen Component: A Technical Guide to the Role of Erythromycin F in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Erythromycin F, a lesser-known but significant component within the erythromycin fermentation broth. Understanding the complete impurity profile, including metabolites like this compound, is critical for optimizing production, ensuring drug efficacy, and meeting stringent regulatory standards. This document details the biosynthetic origins of this compound, its quantitative relationship with other erythromycin variants, and the analytical methods required for its precise identification and measurement.

Introduction: The Erythromycin Complex

Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, is not a single entity but a complex mixture of structurally related compounds. The primary and most therapeutically active component is Erythromycin A.[1] However, the fermentation process naturally yields several other variants, including Erythromycins B, C, D, E, and F.[2] While some of these are precursors, others are byproducts or metabolites. This compound is recognized as a metabolite of Erythromycin A.[3] Its presence and concentration in the fermentation broth can be indicative of specific metabolic pathway activities and fermentation conditions, making its study essential for process control and optimization.

Biosynthesis and the Origin of this compound

The biosynthesis of erythromycin is a complex, multi-step enzymatic process. The pathway begins with the assembly of the macrolactone ring, 6-deoxyerythronolide B (6-dEB), by a large polyketide synthase (PKS) enzyme complex.[3] Following the creation of this core structure, a series of post-PKS modifications, known as tailoring steps, occur to produce the final active compounds.

Key enzymes, particularly cytochrome P450 hydroxylases encoded by genes like eryF and eryK, play a crucial role in this tailoring phase.

-

EryF (P450eryF): This enzyme catalyzes the first hydroxylation step, converting 6-dEB into erythronolide B (EB) by adding a hydroxyl group at the C-6 position.[3]

-

Glycosylation: Subsequently, two sugar molecules, L-mycarose and D-desosamine, are attached to the erythronolide B core. The attachment of L-mycarose yields 3-O-α-mycarosylerythronolide B (MEB), and the further addition of D-desosamine produces Erythromycin D.

-

EryK (P450eryK): This enzyme hydroxylates Erythromycin D at the C-12 position to form Erythromycin C.

-

EryG: This methyltransferase is responsible for the final methylation step, converting Erythromycin C into the principal product, Erythromycin A. It can also act on Erythromycin D to produce Erythromycin B.

This compound (EP Impurity A) is a hydroxylated form of Erythromycin A. Its formation is understood to be a result of these tailoring enzymes acting on erythromycin precursors or on Erythromycin A itself. The intricate and sometimes competitive nature of these enzymatic reactions leads to the mixture of erythromycins found in the broth.

Below is a diagram illustrating the core biosynthetic pathway leading to Erythromycin A and its relationship with other key variants.

References

An In-depth Technical Guide on the Physicochemical Properties of Erythromycin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of Erythromycin F, with a specific focus on its solubility and pKa. Due to a lack of available experimental data for this compound, this document presents data for the closely related and extensively studied Erythromycin A for comparative purposes. It is crucial to note that while structurally similar, this compound (C₃₇H₆₇NO₁₄, Molar Mass: 749.93 g/mol ) possesses an additional hydroxyl group compared to Erythromycin A (C₃₇H₆₇NO₁₃, Molar Mass: 733.93 g/mol ), which is expected to influence its physicochemical properties. This guide also furnishes detailed experimental protocols for determining these key parameters, intended to aid researchers in the physicochemical characterization of macrolide antibiotics.

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. The fermentation process yields a mixture of related compounds, with Erythromycin A being the most abundant and clinically significant component. Other variants, such as this compound, are also produced, differing in their chemical structure. This compound is characterized by the presence of a hydroxyl group at the C-16 position of the aglycone ring. A thorough understanding of the physicochemical properties of individual erythromycin analogues is paramount for their isolation, characterization, formulation, and clinical application.

Solubility and pKa are fundamental parameters that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Solubility influences the dissolution rate and bioavailability, while the pKa determines the degree of ionization at different physiological pH values, which in turn affects membrane permeability and drug-receptor interactions.

Note on Data Availability: As of the date of this publication, specific experimental data for the solubility and pKa of this compound is not available in the public domain. The quantitative data presented in this guide pertains to Erythromycin A and should be used as a reference point with the understanding that the properties of this compound will differ.

Physicochemical Properties: A Comparative Overview

The structural difference between Erythromycin A and this compound, specifically the additional hydroxyl group in this compound, is anticipated to increase its polarity. This would likely lead to a higher aqueous solubility and potentially a slightly different pKa value compared to Erythromycin A.

Quantitative Data Summary (Erythromycin A)

The following table summarizes the available quantitative data for Erythromycin A.

| Property | Value | Solvent/Conditions |

| pKa | 8.8 - 8.9 | at 25°C |

| Solubility | ||

| Water | ~2 mg/mL | - |

| Ethanol | ~30 - 50 mg/mL | - |

| Methanol | Freely soluble | - |

| Acetone | Freely soluble | - |

| Chloroform | Soluble | - |

| Diethyl Ether | Soluble | - |

| Acetonitrile | Freely soluble | - |

| Ethyl Acetate | Freely soluble | - |

| DMSO | ~15 mg/mL | - |

| Dimethylformamide | ~15 mg/mL | - |

| 1:1 Ethanol:PBS | ~0.5 mg/mL | pH 7.2 |

Note: "Freely soluble" is a qualitative term from pharmacopeial standards, generally indicating a solubility of >100 mg/mL.

Experimental Protocols

This section details the standard methodologies for the experimental determination of solubility and pKa for macrolide antibiotics like this compound.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, ethanol, methanol, phosphate buffer at various pH values).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the experiment.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Calculate the original solubility by taking into account the dilution factor.

Determination of pKa

The pKa of an ionizable compound like this compound, which contains a basic dimethylamino group, can be accurately determined by potentiometric titration or UV-spectrophotometry.

Principle: A solution of the compound is titrated with a standard solution of an acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water-methanol mixture for poorly soluble compounds).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

Principle: This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization. The absorbance of the compound is measured at various pH values, and the pKa is determined from the sigmoidal relationship between absorbance and pH.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers with known pH values spanning the expected pKa of this compound (e.g., pH 7 to 11).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer to achieve the same final concentration.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Erythromycin F: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

A Technical Guide for Researchers and Drug Development Professionals

Published: December 13, 2025

Abstract

Erythromycin, a cornerstone of macrolide antibiotics, effectively curbs bacterial infections by targeting the ribosome, the cellular machinery responsible for protein synthesis. While extensive research has focused on Erythromycin A, this technical guide delves into the specific mechanism of action of Erythromycin F , a metabolite of Erythromycin A. This document provides a comprehensive overview of its binding to the 50S ribosomal subunit, the consequential inhibition of protein synthesis, a comparative analysis with its parent compound, and detailed experimental protocols for studying these interactions. Quantitative data are summarized for comparative analysis, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding.

Introduction: The Macrolide Frontier

Macrolide antibiotics are a critical class of therapeutics characterized by a macrocyclic lactone ring. Their primary mode of action is the inhibition of bacterial protein synthesis.[1][2] Standard-grade erythromycin is a mixture of related compounds, primarily Erythromycin A, B, C, and D.[3] Among these, Erythromycin A exhibits the highest antibacterial activity.[3][4] this compound, a metabolite of Erythromycin A, differs structurally by a hydroxylation, which influences its biological activity.[5][6] Understanding the precise interactions of each erythromycin variant with the bacterial ribosome is paramount for overcoming resistance and developing next-generation antibiotics.

Core Mechanism of Action

This compound, like other erythromycins, is a bacteriostatic agent that halts bacterial growth by inhibiting protein synthesis.[3] This is achieved through a highly specific interaction with the bacterial ribosome.

Binding to the 50S Ribosomal Subunit

The primary target of this compound is the large 50S ribosomal subunit .[1] It binds within the nascent peptide exit tunnel (NPET) , a crucial channel through which newly synthesized polypeptide chains emerge from the ribosome.[1][7] The binding site is specifically located on the 23S ribosomal RNA (rRNA) , in proximity to the peptidyl transferase center (PTC), the active site for peptide bond formation.[7][8]

Key interactions occur with specific nucleotides of the 23S rRNA, most notably involving hydrogen bonds.[7] While direct crystallographic data for this compound is scarce, studies on Erythromycin A show critical interactions with adenosine residues at positions A2058 and A2059 (E. coli numbering).[8] These interactions anchor the antibiotic within the NPET.

Inhibition of Protein Synthesis

By lodging itself within the NPET, this compound creates a steric blockade. This obstruction has several key consequences for the translating ribosome:

-

Inhibition of Translocation: The primary effect is the stalling of the translocation step of protein synthesis. Translocation is the movement of the ribosome along the mRNA, which is necessary to bring the next codon into the aminoacyl (A) site for decoding. Erythromycin's presence hinders this movement, effectively freezing the ribosome on the mRNA template.[1][3]

-

Premature Dissociation of Peptidyl-tRNA: The blockage of the growing polypeptide chain can lead to the premature dissociation of the peptidyl-tRNA (the tRNA carrying the nascent peptide) from the ribosome. This results in the release of incomplete and non-functional protein fragments.

-

Inhibition of 50S Subunit Assembly: Some evidence suggests that erythromycin can also interfere with the formation of the 50S ribosomal subunit itself, further reducing the cell's capacity for protein synthesis.[2]

The overall effect is a cessation of protein production, which is essential for bacterial viability and replication, thus leading to a bacteriostatic effect.[3]

Comparative Analysis: this compound vs. Erythromycin A

Erythromycin A is the most abundant and biologically active component of the erythromycin complex.[4] this compound is a metabolite of Erythromycin A, differing by the hydroxylation at the C-12 position of the macrolactone ring.

Quantitative Data on Erythromycin-Ribosome Interactions

The following table summarizes key quantitative data from studies on Erythromycin A, which serves as a benchmark for understanding the binding and inhibitory properties of the erythromycin class.

| Parameter | Value | Organism/System | Method |

| Dissociation Constant (Kd) | 1.0 x 10-8 M (at 24°C) | Escherichia coli ribosomes | Direct binding assay with [14C]Erythromycin |

| Dissociation Constant (Kd) | 1.4 x 10-8 M (at 5°C) | Escherichia coli ribosomes | Direct binding assay with [14C]Erythromycin |

| Half-maximal Inhibitory Concentration (IC50) | 0.2 µM | Cell-free translation assay | N/A |

Experimental Protocols

Investigating the mechanism of action of ribosome-targeting antibiotics involves a range of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

Purification of Bacterial Ribosomes

A prerequisite for in vitro studies is the isolation of active ribosomes. This protocol outlines a common method for purifying ribosomes from E. coli.

-

Cell Culture and Harvest:

-

Inoculate a large volume of Luria-Bertani (LB) broth with a fresh overnight culture of an appropriate E. coli strain (e.g., A19 or MRE600).

-

Grow the culture at 37°C with aeration to an A600 of approximately 1.0.

-

Rapidly cool the culture to 4°C to produce "run-off" ribosomes (ribosomes that have completed translation and dissociated from mRNA).

-

Harvest the cells by centrifugation (e.g., 4,000 x g for 30 minutes).

-

-

Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.6, 10 mM MgCl2, 150 mM KCl, 30 mM NH4Cl) containing lysozyme and DNase I.

-

Lyse the cells using a French press or sonicator.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Ribosome Pelleting:

-

Layer the cleared lysate onto a sucrose cushion (e.g., 30% w/v sucrose in a high-salt buffer).

-

Pellet the ribosomes by ultracentrifugation (e.g., 100,000 x g for 16 hours at 4°C).

-

Gently rinse the ribosome pellet with a high-salt buffer to remove contaminating proteins. Repeat this step for higher purity.

-

-

Final Preparation and Storage:

-

Resuspend the final ribosome pellet in a suitable storage buffer.

-

Determine the concentration by measuring absorbance at 260 nm (1 A260 unit = 24 pmol of 70S ribosomes).

-

Aliquot and store at -80°C.

-

Radiabeled Ligand Binding Assay

This assay directly measures the binding affinity (Kd) of an antibiotic to the ribosome.

-

Reaction Setup:

-

Prepare a series of reaction tubes, each containing a fixed concentration of purified ribosomes (e.g., 100 nM) in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2).

-

Add increasing concentrations of a radiolabeled antibiotic (e.g., [14C]Erythromycin).

-

For determining non-specific binding, prepare a parallel set of tubes containing a large excess of unlabeled antibiotic.

-

-

Incubation:

-

Incubate the reactions at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixtures through nitrocellulose or glass fiber filters (pre-soaked in buffer) using a vacuum filtration apparatus. Ribosome-bound radioligand will be retained on the filter, while free radioligand will pass through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification and Data Analysis:

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding at each ligand concentration.

-

Plot specific binding versus the concentration of free radioligand and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).

-

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. ERYTHROMYCIN (PD002345, ULGZDMOVFRHVEP-RWJQBGPGSA-N) [probes-drugs.org]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 4. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C37H67NO14 | CID 9918474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythromycin F

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantification of Erythromycin F using a High-Performance Liquid Chromatography (HPLC) method with UV detection. This compound is a related substance of Erythromycin A and its accurate quantification is crucial for quality control in pharmaceutical development and manufacturing.

Introduction

Erythromycin is a macrolide antibiotic produced by Saccharopolyspora erythraea. The final product is a mixture of several related compounds, with Erythromycin A being the major active component. This compound is one of the known related substances that must be monitored to ensure the purity, safety, and efficacy of the drug product.[1] High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the separation and quantification of erythromycin and its related substances due to its specificity, sensitivity, and reproducibility.[2][3][4] This document outlines a robust HPLC method for the determination of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the quantification of this compound.

Materials and Reagents

-

This compound reference standard

-

Erythromycin A reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Water (HPLC grade)

-

Glacial Acetic Acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this method. The chromatographic separation is achieved on a reversed-phase C18 column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Wavelength | 215 nm[1][5] |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[6] |

| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH adjusted to 7.0 with Glacial Acetic Acid[3][6] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 50 °C[7] |

| Run Time | Approximately 30 minutes |

Preparation of Solutions

2.3.1. Mobile Phase Preparation Prepare a 0.2 M Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Mix the acetonitrile, methanol, 0.2 M ammonium acetate solution, and water in the ratio of 45:10:10:35 (v/v/v/v). Adjust the pH of the final mixture to 7.0 using glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2.3.2. Standard Solution Preparation Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in methanol and dilute to volume to obtain a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.

2.3.3. Sample Preparation Accurately weigh a portion of the sample (bulk drug substance or powdered tablets) equivalent to about 25 mg of erythromycin. Transfer to a 50 mL volumetric flask and add approximately 30 mL of methanol. Sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] The following table summarizes the typical validation parameters and their expected results.

Table 2: Method Validation Parameters

| Parameter | Methodology | Acceptance Criteria |

| Specificity | Inject blank, placebo, this compound standard, and sample solutions. | No interference from blank or placebo at the retention time of this compound. |

| Linearity | Analyze a series of at least five concentrations of this compound standard. | Correlation coefficient (r²) ≥ 0.999.[7] |

| Accuracy | Perform recovery studies by spiking a known amount of this compound into a placebo at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |

| Precision | - Repeatability: Analyze six replicate injections of the same standard solution.- Intermediate Precision: Perform the analysis on different days with different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1). | To be determined experimentally. |

| Limit of Quantification (LOQ) | Determined based on signal-to-noise ratio (typically 10:1). | To be determined experimentally. |

| Robustness | Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition). | No significant impact on the results (RSD ≤ 2.0%). |

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

Caption: Workflow for HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound in bulk drug substances and pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control and research in the pharmaceutical industry. Proper method validation should be performed before its implementation in a regulated environment.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. benchchem.com [benchchem.com]

- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation and Purification of Erythromycin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin F is a minor but important related substance found in the fermentation broth of Saccharopolyspora erythraea. As a potential impurity in bulk erythromycin production, its isolation and characterization are crucial for quality control and regulatory compliance in the pharmaceutical industry. Furthermore, obtaining pure this compound is essential for toxicological studies and for its use as a reference standard in analytical method development.

This document provides detailed application notes and protocols for the isolation and purification of this compound from a complex mixture of erythromycin analogues. The techniques described herein include classical methods such as liquid-liquid extraction and crystallization, as well as advanced chromatographic techniques like counter-current chromatography and preparative high-performance liquid chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.

| Property | Value | Reference |

| Molecular Formula | C37H67NO14 | [1][2][3][4][5] |

| Molecular Weight | 749.9 g/mol | [1][2][4][5] |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide; sparingly soluble in aqueous buffers. | [6][7][8] |

| pKa | ~8.8 (similar to Erythromycin A) | [9][10][11] |

Overall Purification Workflow

The general strategy for isolating and purifying this compound involves a multi-step process that begins with the extraction from the fermentation broth and culminates in a highly pure crystalline product.

Caption: Overall workflow for the isolation and purification of this compound.

Experimental Protocols

Liquid-Liquid Extraction

This initial step aims to extract the erythromycin complex, including this compound, from the clarified fermentation broth into an organic solvent.

Protocol:

-

Broth Preparation: Centrifuge the fermentation broth at 4000 rpm for 10 minutes to separate the biomass.[8]

-

pH Adjustment: Adjust the pH of the supernatant to 9.0-10.5 with a suitable base (e.g., sodium hydroxide).

-

Solvent Extraction: Extract the aqueous phase with an equal volume of a water-immiscible organic solvent such as butyl acetate or chloroform in a separating funnel.[8] Agitate vigorously for 10-15 minutes.

-

Phase Separation: Allow the phases to separate. Collect the organic phase.

-

Repeated Extraction: Repeat the extraction of the aqueous phase twice more with fresh organic solvent to maximize recovery.

-

Back Extraction (Optional): To further concentrate and purify the extract, the combined organic phases can be back-extracted into an acidic aqueous solution (pH 4.5-5.0). The pH of this acidic solution is then readjusted to 9.0-10.5 and re-extracted with an organic solvent.

-

Solvent Evaporation: Evaporate the combined organic extracts under reduced pressure to obtain a crude erythromycin residue.

Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption of the analyte. It is an excellent method for the initial fractionation of the crude extract.

Protocol:

-

Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient (K) of this compound. A common system for erythromycin separation is n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v/v/v).

-

Instrument Preparation: Fill the CCC coil with the stationary phase (the denser phase).

-

Equilibration: Pump the mobile phase (the lighter phase) through the coil at a specific flow rate (e.g., 40 mL/min) while the centrifuge is rotating at a set speed (e.g., 1200 rpm) until hydrodynamic equilibrium is reached.

-

Sample Injection: Dissolve a known amount of the crude extract in a mixture of both phases and inject it into the system.

-

Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.

-

Analysis: Analyze the collected fractions by analytical HPLC to identify those containing the highest concentration of this compound.

-

Solvent Removal: Pool the this compound-rich fractions and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used to isolate pure this compound from the enriched fraction obtained from CCC.

Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A common mobile phase for the separation of erythromycin and its related substances consists of a mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.2 M ammonium acetate) at a slightly alkaline pH (e.g., pH 7.0). A typical ratio is acetonitrile:methanol:0.2 M ammonium acetate:water (45:10:10:35 v/v/v/v).[8]

-

Sample Preparation: Dissolve the this compound-enriched fraction in the mobile phase.

-

Chromatographic Conditions:

-

Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

-

Solvent Evaporation: Pool the pure fractions and remove the organic solvents under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified this compound.

Caption: Principle of Preparative HPLC for purification.

Crystallization

Crystallization is the final step to obtain high-purity, solid this compound.

Protocol:

-

Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but poorly soluble at lower temperatures. A mixture of an organic solvent (e.g., acetone, ethanol) and an anti-solvent (e.g., water) is often effective.

-

Dissolution: Dissolve the purified this compound from the HPLC step in a minimal amount of the chosen solvent at an elevated temperature.

-

Cooling: Slowly cool the solution to induce crystallization. A two-step programmed cooling can be employed for better crystal growth. For instance, cool from 40°C to 35°C, then from 35°C to 20°C.

-

Crystal Maturation: Allow the crystals to grow and mature at a low temperature for a period of time.

-

Filtration: Isolate the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 60°C) to remove residual solvent.

Quantitative Data Summary

| Technique | Purity Achieved | Recovery Yield | Throughput | Reference |

| Counter-Current Chromatography (CCC) | ~92% (for Erythromycin A) | ~100% (for Erythromycin A) | 0.41 kg/day | [3] |

| Preparative HPLC | >98% | Dependent on loading and resolution | Lower than CCC |

Analytical Methods for Purity Assessment

The purity of this compound at each stage of the purification process should be monitored using a validated analytical HPLC method.

Typical Analytical HPLC Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0 |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 35 - 70 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 - 20 µL |

Conclusion

The isolation and purification of pure this compound from a complex fermentation broth is a challenging but achievable task. A combination of liquid-liquid extraction, counter-current chromatography, and preparative HPLC, followed by a final crystallization step, can yield a product of high purity. The protocols provided in this document serve as a detailed guide for researchers and scientists in the field of drug development and quality control. It is important to note that optimization of these protocols may be necessary depending on the specific composition of the starting material and the desired final purity.

References

- 1. This compound | C37H67NO14 | CID 9918474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. watson-int.com [watson-int.com]

- 4. Erythromycin EP Impurity F | 105882-69-7 | SynZeal [synzeal.com]

- 5. This compound | 82230-93-1 | AE31114 | Biosynth [biosynth.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erythromycin [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. Erythromycin | 114-07-8 [chemicalbook.com]

- 12. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Preparation of Erythromycin F as a Reference Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin F is a known related substance of Erythromycin A, a widely used macrolide antibiotic. As a potential impurity, the availability of a well-characterized this compound reference standard is crucial for the accurate identification, quantification, and control of impurities in Erythromycin drug substances and products. This document provides detailed application notes and protocols for the preparation, purification, characterization, and certification of this compound as a reference standard, intended for use in analytical method development, validation, and routine quality control.

The preparation of a reference standard is a meticulous process that involves isolation from a crude mixture, rigorous purification, comprehensive characterization to confirm its identity and purity, and assessment of its stability. These application notes outline a systematic approach to achieving a high-purity this compound reference standard suitable for regulatory purposes.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Pseudoerythromycin A enol ether | [1] |

| CAS Number | 105882-69-7 | [1] |

| Molecular Formula | C37H65NO12 | [1] |

| Molecular Weight | 715.9 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in methanol, ethanol, acetonitrile, and acetone. Sparingly soluble in water. | General knowledge |

Table 2: Chromatographic and Spectrometric Data for Identification

| Analytical Technique | Expected Results for this compound |

| HPLC-UV | Retention time to be determined based on the specific method. Elutes in proximity to other erythromycin congeners. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 750.8 |

| ¹H NMR | Characteristic shifts corresponding to the enol ether structure. |

| ¹³C NMR | Characteristic shifts corresponding to the enol ether structure. |

Experimental Protocols

Isolation of Crude this compound by Preparative HPLC

This protocol describes the isolation of a fraction enriched with this compound from a crude mixture of erythromycins using preparative high-performance liquid chromatography (HPLC).

3.1.1. Materials and Reagents

-

Crude Erythromycin (containing a mixture of erythromycins A, B, C, F, etc.)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Water (HPLC grade, preferably deionized and filtered)

-

Ammonium hydroxide (for pH adjustment)

-

Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Preparative HPLC system with a fraction collector

3.1.2. Protocol

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., 0.05 M ammonium acetate, pH adjusted to 8.5 with ammonium hydroxide). A typical gradient might be from 30% to 70% acetonitrile over 40 minutes.

-

Sample Preparation: Dissolve the crude erythromycin mixture in the initial mobile phase composition at a high concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Separation:

-

Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes.

-

Inject an appropriate volume of the prepared sample onto the column.

-

Run the gradient elution method.

-

Monitor the elution profile at a suitable wavelength (e.g., 215 nm).

-

-

Fraction Collection: Collect fractions based on the elution profile. This compound is expected to elute in close proximity to other erythromycin congeners. Small, discrete fractions should be collected around the expected retention time of this compound.

-

Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to identify the fractions containing the highest concentration and purity of this compound.

-

Pooling of Fractions: Pool the fractions that show a high relative purity of this compound.

Purification of this compound by Crystallization

This protocol describes the purification of the pooled, this compound-rich fractions obtained from preparative HPLC.

3.2.1. Materials and Reagents

-

Pooled fractions containing this compound

-

Acetone (reagent grade)

-

Water (deionized)

-

Rotary evaporator

-

Filtration apparatus

3.2.2. Protocol

-

Solvent Evaporation: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the majority of the mobile phase solvents.

-

Crystallization:

-

Dissolve the concentrated residue in a minimal amount of a suitable solvent, such as acetone.

-

Slowly add an anti-solvent, such as water, until the solution becomes slightly turbid.

-

Allow the solution to stand at a cool temperature (e.g., 4°C) for several hours to overnight to promote crystallization.

-

-

Isolation of Crystals: Collect the precipitated crystals by filtration.

-

Washing: Wash the crystals with a small amount of a cold mixture of the crystallization solvent and anti-solvent to remove residual impurities.

-

Drying: Dry the crystals under vacuum at a low temperature (e.g., 40°C) until a constant weight is achieved.

Characterization and Purity Assessment

The identity and purity of the prepared this compound must be rigorously established using a combination of analytical techniques.

3.3.1. High-Performance Liquid Chromatography (HPLC-UV)

-

Purpose: To determine the purity of the this compound standard and to separate it from other related substances.

-

Protocol:

-

Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent.[2]

-

Mobile Phase: A gradient of 0.4% ammonium hydroxide in water (A) and methanol (B).[2]

-

Gradient Program: A suitable gradient to achieve separation, for example: 0-20 min, 30-70% B; 20-25 min, 70% B; 25-26 min, 70-30% B; 26-30 min, 30% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 215 nm.[2]

-

Sample Preparation: Accurately weigh and dissolve the prepared this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and determine the area percent of the this compound peak relative to all other peaks.

-

3.3.2. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of this compound.

-

Protocol:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Introduction: Infuse a dilute solution of the this compound standard in methanol directly into the mass spectrometer or analyze via LC-MS using the HPLC conditions described above.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 500-1000).

-

Expected Result: A prominent ion at m/z 750.8 corresponding to [M+H]⁺.

-

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of this compound.

-

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC should also be performed for complete structural elucidation.

-

Data Analysis: Compare the obtained spectra with published data for erythromycin A enol ether to confirm the structure.[3]

-

Certification of the Reference Standard

A Certificate of Analysis (CoA) should be prepared to document the identity, purity, and other relevant properties of the this compound reference standard.

3.4.1. Content of the Certificate of Analysis

-

Product Name: this compound Reference Standard

-

Lot Number

-

Date of Certification

-

Chemical Name and Structure

-

CAS Number

-

Molecular Formula and Weight

-

Appearance

-

Identity (confirmed by MS and NMR)

-

Purity (as determined by HPLC, typically expressed as a percentage)

-

Water Content (by Karl Fischer titration)

-

Residual Solvents (by Gas Chromatography, if applicable)

-

Assigned Purity (taking into account all impurities and water content)

-

Storage Conditions

-

Retest Date

Stability and Storage

-

Storage: The prepared this compound reference standard should be stored in a well-closed, light-resistant container at a controlled low temperature (e.g., -20°C).[4]

-

Stability Studies: A stability study should be conducted to establish the retest period for the reference standard. This involves storing aliquots of the standard under the recommended storage conditions and at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and testing for purity at regular intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).[4] The stability-indicating HPLC method described in section 3.3.1 should be used for this purpose.

Visualizations

Experimental Workflow for this compound Reference Standard Preparation

Caption: Workflow for the preparation of this compound reference standard.

Quality Control and Certification Pathway

Caption: Pathway for quality control and certification of the reference standard.

References

- 1. Erythromycin EP Impurity F | 105882-69-7 | SynZeal [synzeal.com]

- 2. A crystallization method of erythromycin ethylsuccinate with controllable crystal habit and particle size - Eureka | Patsnap [eureka.patsnap.com]

- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

Application of Erythromycin F in Antibiotic Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin F is a macrolide antibiotic, a naturally occurring compound from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1][2] Like other erythromycins, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which effectively halts the growth and multiplication of susceptible bacteria.[1][3] this compound is also known as 16-Hydroxyerythromycin and is recognized as an impurity (Impurity A) in the production of Erythromycin A by the European Pharmacopoeia.[2][4][5][6] While Erythromycin A is the most clinically prevalent form, understanding the roles of related compounds like this compound is crucial in the comprehensive study of antibiotic resistance.

This document provides detailed application notes and protocols for the use of this compound in antibiotic resistance research. It is important to note that while this compound is used as a reference standard, specific data on its antibacterial potency and its direct application in resistance induction studies are limited in publicly available literature.[6] Therefore, the protocols provided herein are based on established methods for macrolide antibiotics, primarily Erythromycin A and its salts, and should be adapted and optimized for this compound.

Data Presentation

Table 1: Quality Control Ranges for Erythromycin Susceptibility Testing

This table provides the established Minimum Inhibitory Concentration (MIC) quality control ranges for Erythromycin against standard reference strains as defined by the Clinical and Laboratory Standards Institute (CLSI). These values are essential for validating the accuracy and reproducibility of susceptibility testing methods.

| Quality Control Strain | CLSI Document | MIC Range (µg/mL) |

| Staphylococcus aureus ATCC® 29213™ | M100 | 0.25 - 1 |

| Enterococcus faecalis ATCC® 29212™ | M100 | 1 - 4 |

| Streptococcus pneumoniae ATCC® 49619™ | M100 | 0.03 - 0.12 |

| Data sourced from CLSI M100 documents.[7] |

Table 2: Example MIC Data for Erythromycin against Common Pathogens

The following table presents example MIC data for erythromycin against various bacterial strains, illustrating the typical range of susceptibility. It is critical to experimentally determine the specific MIC of this compound for the strains of interest.

| Bacterial Species | Strain | Erythromycin MIC (µg/mL) | Resistance Phenotype |

| Streptococcus pyogenes | Clinical Isolate 1 | ≤ 0.25 | Susceptible |

| Streptococcus pyogenes | Clinical Isolate 2 | ≥ 1.0 | Resistant |

| Staphylococcus aureus | ATCC® 25923™ | 0.5 | Susceptible |

| Staphylococcus aureus | MRSA Isolate | > 8.0 | Resistant |

| Haemophilus influenzae | Clinical Isolate | 4.0 | Intermediate |

| Note: These are example values. Actual MICs must be determined experimentally. |

Signaling Pathways and Resistance Mechanisms

Erythromycin resistance in bacteria is primarily mediated by three mechanisms: target site modification, active efflux, and enzymatic inactivation.

-

Target Site Modification: The most common mechanism is the methylation of the 23S rRNA of the 50S ribosomal subunit by enzymes encoded by erm (erythromycin ribosome methylation) genes. This modification reduces the binding affinity of macrolides to the ribosome.[3] This resistance can be either inducible (expressed only in the presence of an inducing agent like erythromycin) or constitutive (always expressed).

-

Active Efflux: Bacteria can acquire efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target. These pumps are typically encoded by mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes.[8]

-

Enzymatic Inactivation: Less commonly, bacteria may produce enzymes such as esterases or phosphotransferases that modify and inactivate the erythromycin molecule.

Diagram of this compound action and bacterial resistance mechanisms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound

-

Methanol (for stock solution)

-

Sterile 0.1 M phosphate buffer (pH 8.0)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

Procedure:

-

Preparation of this compound Stock Solution:

-

Due to the poor water solubility of many erythromycin forms, a stock solution is prepared in a solvent.

-

Accurately weigh the required amount of this compound powder.

-

Dissolve in a small volume of methanol and then bring to the final volume with sterile 0.1 M phosphate buffer (pH 8.0) to create a high-concentration stock solution (e.g., 1280 µg/mL).[7] Vortex to ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[7]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

-

Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the serially diluted this compound.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[7]

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]

-

Workflow for MIC determination by broth microdilution.

Protocol 2: Molecular Detection of erm and mef Resistance Genes by PCR

This protocol provides a general framework for detecting the presence of common erythromycin resistance genes in bacterial isolates.

Materials:

-

Bacterial DNA extract

-

PCR primers specific for erm and mef genes

-

PCR master mix (containing Taq polymerase, dNTPs, buffer)

-

Nuclease-free water

-

Thermal cycler

-

Agarose gel electrophoresis equipment

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from the bacterial isolate using a commercial kit or a standard in-house protocol.

-

-

PCR Amplification:

-

Prepare a PCR reaction mixture containing the DNA template, specific forward and reverse primers for the target gene (e.g., ermB, mefA), PCR master mix, and nuclease-free water.

-

A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized for each primer set.

-

-

Agarose Gel Electrophoresis:

-

Run the PCR products on an agarose gel stained with a DNA-binding dye.

-

Include a DNA ladder to determine the size of the amplified fragments.

-

The presence of a band of the expected size indicates a positive result for the specific resistance gene.

-

Workflow for PCR-based detection of resistance genes.

Conclusion

This compound serves as a valuable reference standard in antibiotic research. While its direct role in inducing antibiotic resistance is not as extensively studied as that of Erythromycin A, the methodologies outlined in this document provide a robust framework for investigating its antibacterial properties and its potential interactions with resistance mechanisms. Researchers are encouraged to use these protocols as a starting point and to perform necessary optimizations for their specific bacterial strains and experimental conditions. A thorough understanding of the activity of all components of the erythromycin complex, including this compound, will contribute to a more complete picture of macrolide resistance and aid in the development of future antimicrobial strategies.

References

- 1. This compound | 82230-93-1 | AE31114 | Biosynth [biosynth.com]

- 2. 16-Hydroxyerythromycin | 82230-93-1 [chemicalbook.com]

- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. watson-int.com [watson-int.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. benchchem.com [benchchem.com]

- 8. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]